molecular formula C12H10ClNO2S B13666259 Methyl 2-(3-Chlorobenzyl)thiazole-4-carboxylate

Methyl 2-(3-Chlorobenzyl)thiazole-4-carboxylate

Cat. No.: B13666259
M. Wt: 267.73 g/mol
InChI Key: OEVHNKAVRSFMAZ-UHFFFAOYSA-N
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Description

Methyl 2-(3-Chlorobenzyl)thiazole-4-carboxylate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methyl ester group at the 4-position of the thiazole ring and a 3-chlorobenzyl group at the 2-position. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-Chlorobenzyl)thiazole-4-carboxylate typically involves the reaction of 3-chlorobenzyl bromide with thiazole-4-carboxylic acid methyl ester in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-Chlorobenzyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-(3-Chlorobenzyl)thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(3-Chlorobenzyl)thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. Additionally, the compound’s ability to interact with DNA and proteins can contribute to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chlorobenzo[d]thiazole-4-carboxylate
  • 2,4-Disubstituted thiazoles
  • 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid

Uniqueness

Methyl 2-(3-Chlorobenzyl)thiazole-4-carboxylate is unique due to the specific substitution pattern on the thiazole ring, which imparts distinct biological activities. The presence of the 3-chlorobenzyl group enhances its antimicrobial and anticancer properties compared to other thiazole derivatives .

Biological Activity

Methyl 2-(3-Chlorobenzyl)thiazole-4-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides an overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

1. Overview of Biological Activity

This compound exhibits various biological activities, including:

  • Antimicrobial Activity : Effective against several bacterial strains.
  • Antitumor Activity : Potential as an anticancer agent.
  • Inhibition of Enzymatic Activity : Particularly against enzymes involved in bacterial cell wall synthesis.

2. Antimicrobial Activity

The compound has shown promising results in inhibiting the growth of various bacteria. A study reported the minimum inhibitory concentration (MIC) values for several thiazole derivatives, indicating that this compound could be effective against pathogens like Escherichia coli and Staphylococcus aureus.

CompoundMIC (µg/mL)Target Bacteria
This compound0.23Bacillus cereus
Other thiazole derivativesVariesE. coli, S. Typhimurium

The presence of the thiazole ring enhances the compound's ability to interact with bacterial enzymes, leading to its antimicrobial effects .

3. Antitumor Activity

Research has indicated that thiazole derivatives can exhibit significant cytotoxicity against cancer cell lines. The structure-activity relationship (SAR) studies emphasize the importance of specific substituents on the thiazole ring for enhancing anticancer activity.

Key Findings:

  • A close examination of compounds with similar structures revealed that electron-donating groups at specific positions on the phenyl ring increased cytotoxic activity.
  • This compound was found to have an IC50 value comparable to established anticancer drugs, suggesting its potential as a therapeutic agent.
CompoundIC50 (µg/mL)Cancer Cell Line
This compound1.61Jurkat cells
Doxorubicin0.25Jurkat cells

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound binds to specific enzymes involved in bacterial cell wall synthesis, inhibiting their activity.
  • Cellular Interaction : It interacts with cellular receptors and proteins, leading to apoptosis in cancer cells.

Case Study 1: Antimicrobial Efficacy

A study demonstrated that this compound effectively inhibited M. tuberculosis with an MIC of 0.06 µg/mL, indicating its potential as a new anti-tubercular agent .

Case Study 2: Anticancer Properties

Research involving various cancer cell lines showed that this compound could induce significant cytotoxicity, particularly in leukemia models, highlighting its potential for further development as an anticancer drug .

Properties

Molecular Formula

C12H10ClNO2S

Molecular Weight

267.73 g/mol

IUPAC Name

methyl 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C12H10ClNO2S/c1-16-12(15)10-7-17-11(14-10)6-8-3-2-4-9(13)5-8/h2-5,7H,6H2,1H3

InChI Key

OEVHNKAVRSFMAZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC(=N1)CC2=CC(=CC=C2)Cl

Origin of Product

United States

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